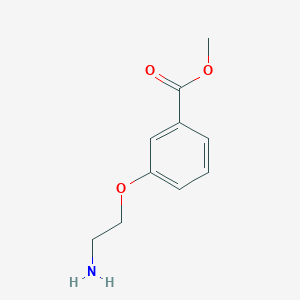

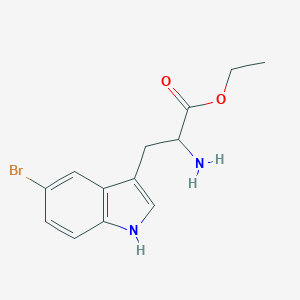

Methyl 3-(2-aminoethoxy)benzoate

Übersicht

Beschreibung

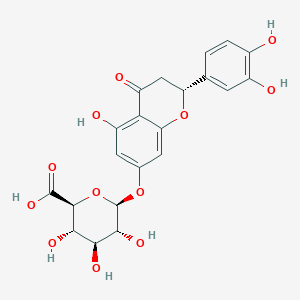

Methyl 3-(2-aminoethoxy)benzoate, also known as 3-Aminoethoxybenzoic Acid Methyl Ester, is an organic compound with a wide range of industrial and scientific applications. It is a white crystalline solid with a melting point of 80-82°C and a boiling point of 260°C. It is soluble in water, alcohols, and many organic solvents. It is a versatile compound with many unique properties and has been used in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

1. Use in Polymer Synthesis

Methyl 3-(2-aminoethoxy)benzoate is utilized in polymer chemistry. For instance, its derivative, methyl 3,5-bis(4-aminophenoxy)benzoate, is used in the synthesis of hyperbranched aromatic polyamides. These polymers have various applications due to their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).

2. Development of Radiotracers

In medical imaging, particularly in PET scans, this compound derivatives are used to develop radiotracers. These compounds, such as methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate, are synthesized for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018).

3. Chemical Synthesis and Modification

This compound plays a role in various chemical syntheses and modifications. For example, its analogues are used in the synthesis of RNA and DNA-RNA mixtures, highlighting its importance in nucleic acid research (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).

4. Scent Production in Flowers

In botanical research, derivatives of this compound, like methyl benzoate, are significant. They are crucial in the scent production of flowers like snapdragons, aiding in pollination (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

5. Enzymatic Inhibition Studies

In biochemical research, methyl benzoate derivatives are investigated for their inhibitory effects on enzymes like Paraoxonase 1. This research provides insights into the interaction of these compounds with biological systems (Korkmaz, Türkeş, Demir, Özdemir, & Beydemir, 2022).

Safety and Hazards

“Methyl 3-(2-aminoethoxy)benzoate” is classified as a Category 4 compound for acute oral toxicity, indicating that it is harmful if swallowed . It is also classified as a Category 4 flammable liquid, meaning it is combustible . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; and wearing protective gloves, eye protection, and face protection .

Wirkmechanismus

Target of Action

The primary targets of Methyl 3-(2-aminoethoxy)benzoate are currently unknown

Mode of Action

The exact mode of action of this compound remains unknown . It is suggested that the compound may interact with its targets, leading to changes in cellular processes.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular weight of 195.22 .

Cellular Effects

Therefore, it is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Methyl 3-(2-aminoethoxy)benzoate over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues .

Eigenschaften

IUPAC Name |

methyl 3-(2-aminoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWVFVJBGPTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

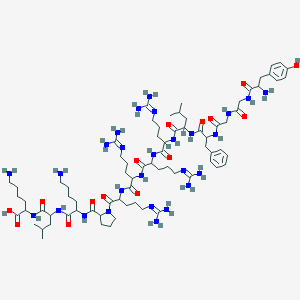

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)